molecular formula C8H6N2O2 B12932095 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile

Cat. No.: B12932095
M. Wt: 162.15 g/mol
InChI Key: FZVUSDVZLRITGX-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that features a unique dioxino-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxino-pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile is unique due to its specific dioxino-pyridine structure and the presence of a nitrile group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-6-3-7-8(5-10-6)12-2-1-11-7/h3,5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVUSDVZLRITGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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